N-アセチル-3-ヒドロキシインドール

概要

説明

N-Acetylindoxyl (NAI) is a chemical compound that has been used in various scientific research applications for decades. It is an important reagent for the synthesis of many compounds, and its mechanism of action is well understood. In addition, NAI has been found to have biochemical and physiological effects that make it an attractive tool for lab experiments.

科学的研究の応用

バイオテクノロジー生産における役割

N-アセチル-3-ヒドロキシインドールを含むインドールは、産業用途のためのバイオテクノロジー生産に使用されてきた . これらは、天然色素として使用できる、または人間の病気の治療に有望な生物活性を持ついくつかのハロゲン化および酸素化化合物の製造に使用されている .

細菌シグナル伝達における重要性

N-アセチル-3-ヒドロキシインドールは、細菌シグナル伝達において重要な役割を果たす . これは、細菌が自然のコミュニティに適応して生き残ることを可能にするクオラムセンシングに関与している .

食品産業および香料における用途

N-アセチル-3-ヒドロキシインドールを含むインドールは、食品産業や香料など、フレーバーや香料の用途に価値がある .

人間の病気の治療における役割

近年、N-アセチル-3-ヒドロキシインドールを含むインドール誘導体を、癌細胞、微生物、およびヒトの体におけるさまざまな種類の障害の治療に適用することが注目を集めている .

新しい縮合複素環の合成における用途

N-アセチルインドキシルは、新しい縮合複素環の合成に使用されてきた . たとえば、新しい複素環系チエノ[2',3'∶5,6]ピリミド[3,4-a]インドールの誘導体は、置換されたN,O-ジアセチルインドキシルと過剰量のN-(2-メチル-3-エトキシカルボニル-4-チエニル)ヒドラジンの反応によって得られた .

インドロ[3,2-b]キノリン誘導体の合成における役割

作用機序

Target of Action

N-Acetyl-3-hydroxyindole, also known as N-Acetylindoxyl or 1-(3-Hydroxy-1H-indol-1-yl)ethanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of N-Acetyl-3-hydroxyindole involves a chemical reaction catalyzed by the enzyme Acetylindoxyl oxidase . This reaction, which also involves oxygen, produces N-acetylisatin, a metabolite in the pathway of tryptophan .

Biochemical Pathways

N-Acetyl-3-hydroxyindole is involved in the tryptophan metabolic pathway . Tryptophan is an essential amino acid that is entirely derived from the diet . The bacterial bioconversion of indole, a product of tryptophan metabolism, is initiated by the oxygenation of indole to 3-hydroxyindole .

Result of Action

The result of the action of N-Acetyl-3-hydroxyindole is the production of N-acetylisatin . This metabolite is part of the tryptophan metabolic pathway . Indole derivatives, including N-Acetyl-3-hydroxyindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of N-Acetyl-3-hydroxyindole can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of tryptophan, from which indole and its derivatives are produced . Therefore, changes in the gut microbiota could potentially influence the action, efficacy, and stability of N-Acetyl-3-hydroxyindole.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) . The metabolism of N-Acetyl-3-hydroxyindole in the body occurs via the 5-hydroxyindole and the kynurenine pathways .

Cellular Effects

N-Acetyl-3-hydroxyindole, as a derivative of indole, possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Acetyl-3-hydroxyindole involves its interaction with various enzymes and proteins. For instance, it is a reactant in a chemical reaction catalyzed with the enzyme Acetylindoxyl oxidase . This enzyme plays a crucial role in the conversion of N-Acetyl-3-hydroxyindole into N-acetylisatin .

Temporal Effects in Laboratory Settings

It is known that indole derivatives, including N-Acetyl-3-hydroxyindole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that dosage effects could be significant .

Metabolic Pathways

N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . The metabolism of N-Acetyl-3-hydroxyindole in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) .

Transport and Distribution

As a derivative of indole, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, which may include enzymes interacting with N-Acetyl-3-hydroxyindole, have been found to be both cytoplasmic and associated with thylakoids .

特性

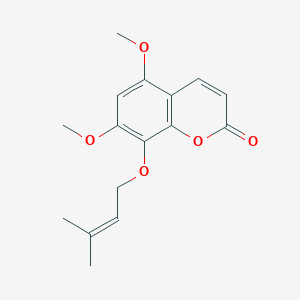

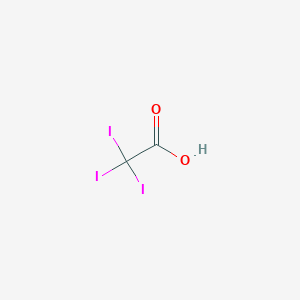

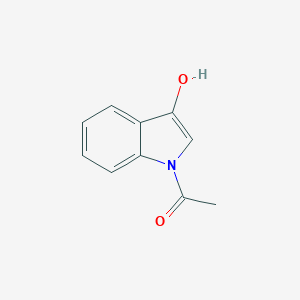

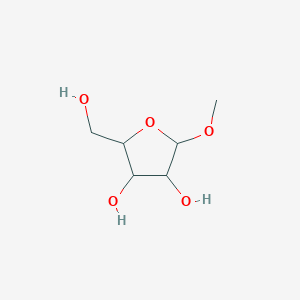

IUPAC Name |

1-(3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXIAOPPYUVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186694 | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33025-60-4 | |

| Record name | 1-(3-Hydroxy-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3-hydroxy-1H-indol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

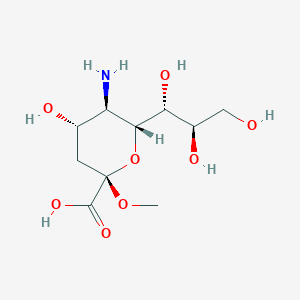

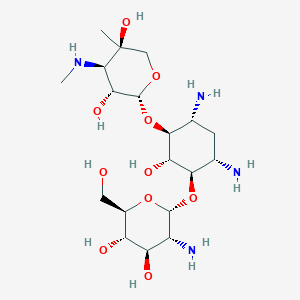

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

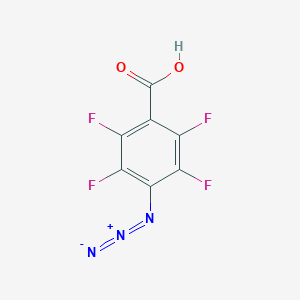

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)